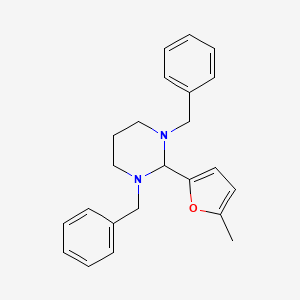

methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate derivatives and related compounds involves innovative methods and catalysts. For instance, Akbari and Faryabi (2022) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates using copper(II) via cross-dehydrogenative coupling, demonstrating a novel route with good to excellent yields (Akbari & Faryabi, 2022). Similarly, Unangst et al. (1987) utilized Ullmann and Dieckmann reactions to prepare novel indole-2-carboxylic acids and esters, showcasing the versatility in synthetic approaches for related compounds (Unangst et al., 1987).

Molecular Structure Analysis

The molecular structure of methyl indole-3-carboxylate derivatives has been characterized through various techniques. Furuya et al. (2018) analyzed the crystal structure of a related compound, highlighting the planarity and intermolecular hydrogen bonding that contribute to its stability (Furuya et al., 2018).

Chemical Reactions and Properties

Indole carboxylates participate in diverse chemical reactions, illustrating their reactivity and functional group transformations. Selvaraj, Debnath, and Kumara Swamy (2019) discussed reactions of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to lactams through annulation and unexpected migration of the carboxamide group (Selvaraj, Debnath, & Kumara Swamy, 2019).

Physical Properties Analysis

The physical properties of methyl indole-3-carboxylate derivatives, such as solubility, melting point, and crystal structure, have been extensively studied. The work by Furuya et al. provides insights into the solid-state structure and the types of intermolecular interactions that define these properties (Furuya et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity patterns, stability under various conditions, and susceptibility to transformations, are crucial for their application in synthesis and potential pharmaceutical uses. The studies by Selvaraj, Debnath, and Kumara Swamy, as well as the synthesis methods reported by Akbari and Faryabi, provide valuable information on these aspects (Selvaraj, Debnath, & Kumara Swamy, 2019); (Akbari & Faryabi, 2022).

Aplicaciones Científicas De Investigación

Metal Complexes with Anti-inflammatory Drugs

Research has explored complexes of metal ions like Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including indole derivatives. These complexes have shown higher antibacterial and growth inhibitory activity compared to their parent ligands, suggesting potential applications in developing new therapeutic agents with enhanced biological activities (Dendrinou-Samara et al., 1998).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been applied in enantioselective synthesis. This methodology preserves enantiomeric purity and has been used to synthesize dual serotonin/norepinephrine reuptake inhibitors, showcasing its utility in creating complex molecular architectures relevant to drug discovery (Lifchits & Charette, 2008).

Cross-Coupling of Remote meta-C–H Bonds

The development of meta-C–H arylation and methylation techniques for 3-phenylpropanoic acid and phenolic derivatives via a U-shaped template demonstrates a strategic approach for functionalizing molecules in positions that are traditionally challenging to access. This has implications for the synthesis of complex organic molecules with potential pharmaceutical applications (Wan et al., 2013).

Conformationally Constrained Tryptophan Derivatives

The synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies reflects the compound's role in probing the structure-function relationships of biologically active peptides. These derivatives have applications in designing peptide-based therapeutics by facilitating a deeper understanding of their conformational dynamics (Horwell et al., 1994).

Alkoxycarbonylation and Carbamoylation of Indoles

The carbonylation of indoles under CO2 pressure demonstrates a method for synthesizing indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides. This method has potential applications in organic synthesis, offering a green chemistry approach to constructing indole-based compounds with relevance in drug design and material science (Nemoto et al., 2016).

Novel Synthesis Methods

The development of efficient methods for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling showcases innovative approaches to constructing indole derivatives. Such methodologies expand the toolbox for synthetic organic chemistry, facilitating the creation of molecules with potential therapeutic value (Akbari & Faryabi, 2022).

Propiedades

IUPAC Name |

methyl 1-(3-phenylpropanoyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-23-19(22)16-13-20(17-10-6-5-9-15(16)17)18(21)12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHDEOOQKCSUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

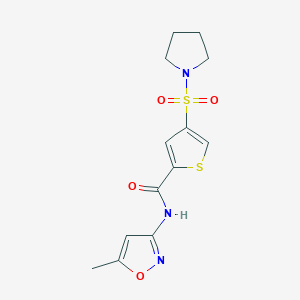

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

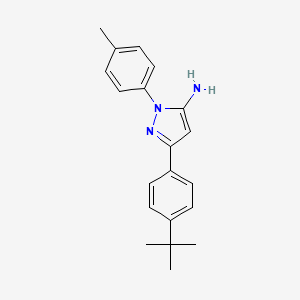

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)